molecular formula C19H23N5O2S B7178367 4,5-Dimethyl-3-[3-oxo-3-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl]-1,3-thiazol-2-one

4,5-Dimethyl-3-[3-oxo-3-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl]-1,3-thiazol-2-one

Cat. No.: B7178367
M. Wt: 385.5 g/mol
InChI Key: FYVASSZZBVTQAX-UHFFFAOYSA-N
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Description

4,5-Dimethyl-3-[3-oxo-3-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl]-1,3-thiazol-2-one is a complex organic compound featuring a thiazole ring, a triazolopyridine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-3-[3-oxo-3-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl]-1,3-thiazol-2-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-3-[3-oxo-3-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl]-1,3-thiazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thiazole compounds .

Scientific Research Applications

4,5-Dimethyl-3-[3-oxo-3-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl]-1,3-thiazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-3-[3-oxo-3-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl]-1,3-thiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethyl-3-[3-oxo-3-[4-(pyridin-3-yl)piperidin-1-yl]propyl]-1,3-thiazol-2-one
  • 4,5-Dimethyl-3-[3-oxo-3-[4-(1,2,4-triazol-3-yl)piperidin-1-yl]propyl]-1,3-thiazol-2-one
  • 4,5-Dimethyl-3-[3-oxo-3-[4-(pyridin-2-yl)piperidin-1-yl]propyl]-1,3-thiazol-2-one

Uniqueness

The uniqueness of 4,5-Dimethyl-3-[3-oxo-3-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl]-1,3-thiazol-2-one lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the triazolopyridine moiety, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

4,5-dimethyl-3-[3-oxo-3-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl]-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-13-14(2)27-19(26)23(13)12-8-17(25)22-10-6-15(7-11-22)18-21-20-16-5-3-4-9-24(16)18/h3-5,9,15H,6-8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVASSZZBVTQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=O)N1CCC(=O)N2CCC(CC2)C3=NN=C4N3C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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